molecular formula C6H9NO2 B12330906 rel-(1R,3R,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid;hydrochloride

rel-(1R,3R,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid;hydrochloride

Cat. No.: B12330906
M. Wt: 127.14 g/mol
InChI Key: XBEMWFUKTKDJKP-UOWFLXDJSA-N
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Description

rel-(1R,3R,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid;hydrochloride: is a bicyclic compound featuring a nitrogen atom within its structure

Properties

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

(1R,3R,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid

InChI

InChI=1S/C6H9NO2/c8-6(9)5-2-3-1-4(3)7-5/h3-5,7H,1-2H2,(H,8,9)/t3-,4-,5-/m1/s1

InChI Key

XBEMWFUKTKDJKP-UOWFLXDJSA-N

Isomeric SMILES

C1[C@H]2[C@@H]1N[C@H](C2)C(=O)O

Canonical SMILES

C1C2C1NC(C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-(1R,3R,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid;hydrochloride typically involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed using an organic or iridium photoredox catalyst under blue LED irradiation . The reaction is highly diastereoselective, especially when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of cyclopropenes and aminocyclopropanes as starting materials, with the reaction conditions optimized for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: rel-(1R,3R,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the carboxylic acid group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized bicyclic derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a valuable building block for the synthesis of more complex molecules. Its unique bicyclic structure makes it an interesting target for synthetic chemists.

Biology: In biological research, rel-(1R,3R,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid;hydrochloride is studied for its potential interactions with biological molecules and its effects on various biological pathways.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structure may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of rel-(1R,3R,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can form interactions with various biological molecules, potentially affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison: Compared to similar compounds, rel-(1R,3R,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid;hydrochloride is unique due to its specific stereochemistry and the presence of a hydrochloride group. These features may influence its reactivity and interactions with other molecules, making it distinct in its applications and properties.

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